2-(5-Bromo-1H-pyrazol-3-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-(3-bromo-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10) |
InChI Key |
GQTCPLPPGHEHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1Br)CC(=O)O |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 2 5 Bromo 1h Pyrazol 3 Yl Acetic Acid and Analogues
Established Synthetic Pathways to Pyrazole-3-yl Acetic Acid Derivatives
Traditional methods for synthesizing pyrazole (B372694) acetic acid derivatives often rely on well-established chemical transformations, including cyclization reactions, hydrolysis of ester precursors, and direct alkylation of the pyrazole ring.
Cyclization Reactions in Pyrazole Acetic Acid Formation
The formation of the pyrazole ring is a cornerstone of synthesizing these derivatives. A primary and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.com This approach allows for the creation of polysubstituted pyrazoles. mdpi.com For instance, the reaction of a β-ketoester with hydrazine can lead to the formation of a pyrazolone, which can be further modified. ijpsr.com
However, a significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazine is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov To address this, various strategies have been developed to improve regioselectivity, such as using specific catalysts or reaction conditions. For example, carrying out the reaction in the presence of acetic acid in solvents like DMSO or ethanol (B145695) has been shown to enhance the selectivity for one isomer over the other. nih.govacs.org Another approach involves the 1,3-dipolar cycloaddition between an alkyne and a diazo compound, which can also yield pyrazole derivatives. cplr.incplr.innih.gov
Hydrolysis of Ester Precursors to Acetic Acid Derivatives
A common and straightforward method for obtaining pyrazole acetic acids is through the hydrolysis of their corresponding ester precursors. This two-step process typically involves first synthesizing the pyrazole ester and then converting it to the carboxylic acid. The synthesis of the ester can be achieved through various means, including the cyclization reactions mentioned previously, where an ester-containing dicarbonyl compound is used as a starting material. researchgate.netmdpi.com
Once the pyrazole ester is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic or acidic conditions. For example, reacting the ester with a base like sodium hydroxide (B78521) followed by acidification will yield the desired carboxylic acid. This method is widely applicable and allows for the preparation of a variety of pyrazole acetic acid derivatives.
A 2022 study highlighted a one-pot cascade reaction for synthesizing pyrazole-s-triazine hybrids where β-diketones react with hydrazine hydrate (B1144303) in acetic acid, followed by condensation with s-triazine derivatives. This demonstrates how the acetic acid medium can facilitate proton transfer and stabilize intermediates, enabling reactions at room temperature.
Reaction of Pyrazole with Bromoacetic Acid
Direct alkylation of the pyrazole ring with a reagent like bromoacetic acid or its ester derivatives is another established route. The pyrazole nucleus contains a reactive –NH group that can be readily alkylated. pharmaguideline.com This reaction typically occurs in the presence of a base, which deprotonates the pyrazole nitrogen, making it more nucleophilic for the subsequent reaction with the electrophilic bromoacetic acid derivative.
The position of alkylation on the pyrazole ring can be influenced by the substituents already present on the ring and the reaction conditions. The nitrogen atoms in the pyrazole ring exhibit different reactivities, with the N1 and N2 positions being potential sites for alkylation. pharmaguideline.com
Advanced Synthetic Approaches for Bromo-Pyrazole Compounds
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for synthesizing pyrazole derivatives. These advanced approaches often incorporate modern technologies and principles like flow chemistry and green chemistry.
Flow Chemistry Protocols for Pyrazole Synthesis
Flow chemistry has emerged as a powerful tool in organic synthesis, offering enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch methods. mdpi.comresearchgate.net This technology is particularly advantageous for handling hazardous reagents or intermediates, such as diazo compounds, which are often used in pyrazole synthesis. mdpi.comnih.gov
Several flow chemistry protocols for pyrazole synthesis have been reported. For example, a continuous-flow approach for the synthesis of 3,5-disubstituted pyrazoles involves a sequential alkyne homocoupling and a Cope-type hydroamination. rsc.org Another method utilizes a modular system to generate unstable diazo compounds on demand, which are then reacted with electron-deficient alkenes to produce 2-pyrazolines via a [3+2] cycloaddition. rsc.org These flow processes can significantly reduce reaction times and improve yields while ensuring safer handling of reactive species. mdpi.comnih.gov
Green Chemistry Principles in Pyrazole Derivatization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govjetir.org In the context of pyrazole synthesis, this translates to using greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netnih.gov
Multicomponent reactions (MCRs) are a key strategy in green pyrazole synthesis, as they allow for the rapid assembly of complex molecules in a single step, often with high atom economy. nih.gov For instance, the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a multicomponent reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov
Other green approaches include the use of microwave irradiation to accelerate reactions and the employment of eco-friendly catalysts. mdpi.com For example, a novel approach to synthesizing pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com The development of such green synthetic strategies is crucial for the sustainable production of pyrazole-based compounds. researchgate.netnih.gov
Data Tables
Table 1: Examples of Reagents in Pyrazole Synthesis
| Reagent Class | Specific Example | Role in Synthesis |
| Dicarbonyl Compound | Ethyl acetoacetate | Pyrazole ring formation |
| Hydrazine Derivative | Hydrazine hydrate | Pyrazole ring formation |
| Alkylating Agent | Bromoacetic acid | Introduction of acetic acid moiety |
| Catalyst | Acetic acid | Promotes cyclization |
| Green Solvent | Water-ethanol mixture | Environmentally friendly reaction medium |
| Flow Chemistry Reagent | Diazo compounds | Intermediate in pyrazole synthesis |
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Applications |
| Cyclization Reactions | Versatile, well-established | Potential for regioisomer formation | Core pyrazole ring synthesis |
| Hydrolysis of Esters | Straightforward, high-yielding | Requires pre-synthesis of ester | Preparation of pyrazole carboxylic acids |
| Direct Alkylation | Direct introduction of side chain | Potential for multiple alkylation products | Functionalization of pre-formed pyrazoles |
| Flow Chemistry | Enhanced safety, scalability, control | Requires specialized equipment | Synthesis involving hazardous intermediates |
| Green Chemistry | Environmentally friendly, efficient | May require optimization of conditions | Sustainable production of pyrazoles |
Multicomponent Reaction Strategies for Pyrazole Core Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgut.ac.ir This strategy avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. ut.ac.ir
A foundational MCR for pyrazole synthesis is the Knorr cyclocondensation, which traditionally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgyoutube.com Modern MCRs have expanded on this by generating the 1,3-dicarbonyl compound in situ. For instance, a three-component reaction can be achieved by reacting enolates with carboxylic acid chlorides, followed by the addition of hydrazine. beilstein-journals.org Catalysts like samarium(III) chloride (SmCl₃) can facilitate the acylation of β-ketoesters to form 1,3-diketones, which then cyclize with hydrazine to produce 3,4,5-substituted pyrazoles. beilstein-journals.org
Four-component reactions have also been developed, often leading to fused pyrazole systems like pyrano[2,3-c]pyrazoles. researchgate.netnih.govnih.gov A common approach involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), hydrazine, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile. ut.ac.irnih.govtandfonline.com These reactions can be promoted by various catalysts, including taurine, piperidine, or even under catalyst-free conditions in green solvents like water. rsc.orgnih.gov
The versatility of MCRs allows for the synthesis of a wide array of substituted pyrazoles by varying the initial components. For example, using sulfonyl hydrazides, aldehydes, and 2-bromo-3,3,3-trifluoropropene allows for the metal-free synthesis of 3-trifluoromethylpyrazoles. rsc.org While these methods are powerful for creating the core pyrazole ring, the synthesis of a specific isomer like 2-(5-bromo-1H-pyrazol-3-yl)acetic acid would require subsequent functionalization steps, such as bromination and introduction of the acetic acid side chain, or the use of specifically designed starting materials within the MCR framework.
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| No. of Components | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| 3 | Enolates, Carboxylic acid chlorides, Hydrazines | LiHMDS (base) | Substituted pyrazoles | beilstein-journals.org |
| 3 | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| 4 | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| 4 | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine, Water, Room Temp. | Pyrano[2,3-c]pyrazole derivatives | nih.gov |
| 5 | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Hydrazine, Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10, Solvent-free, 65–70 °C | Highly substituted pyrano[2,3-c]pyrazoles | nih.gov |
Oxidative Cycloaddition Approaches to Substituted Pyrazoles
Oxidative cycloaddition reactions provide another modern route to pyrazoles, often involving a [3+2] cycloaddition mechanism where a final oxidation step yields the aromatic pyrazole ring. acs.orgthieme-connect.comthieme-connect.de These methods can overcome challenges of poor regioselectivity and harsh conditions found in some traditional syntheses. thieme-connect.comthieme-connect.de
A prominent strategy is the 1,3-dipolar cycloaddition between a dipole, such as a nitrile imine or diazoalkane, and a dipolarophile, like an alkyne or alkene. acs.org When alkenes are used, the resulting pyrazoline intermediate requires an oxidation step for aromatization to the pyrazole. acs.org Recent advancements utilize visible-light photoredox catalysis to achieve this oxidation under mild conditions, using air as the terminal oxidant. organic-chemistry.org
Copper-promoted aerobic oxidative [3+2] cycloaddition has emerged as an effective method for the regioselective synthesis of polysubstituted pyrazoles. thieme-connect.comthieme-connect.deorganic-chemistry.org This reaction typically involves N,N-disubstituted hydrazines and alkynoates, using an inexpensive copper source (like Cu₂O) and air as the oxidant. thieme-connect.comthieme-connect.deorganic-chemistry.org This approach offers high atom economy and good functional group tolerance. thieme-connect.comthieme-connect.de
Another innovative approach uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes. acs.org This domino sequence involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. The aldehyde acts as a photoremovable directing group, enabling a regioselective synthesis of pyrazoles under green-light irradiation. acs.org Such oxidative methods provide a powerful platform for accessing diverse pyrazole structures, which could then be further modified to yield target molecules like this compound.
Regioselective Synthesis of Bromo-Pyrazole Structures
Achieving the desired substitution pattern on the pyrazole ring is critical. For a molecule like this compound, controlling the position of the bromine atom is a key synthetic challenge.
Strategies for Controlled Bromination of Pyrazole Rings
The direct electrophilic bromination of the pyrazole ring typically occurs at the C4 position due to its high electron density. nih.gov Therefore, to achieve C5-bromination, as required for the target molecule, alternative strategies must be employed.
One effective method involves the protection of the pyrazole nitrogen, which can alter the regioselectivity of subsequent reactions. For example, using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for a "SEM switch." This process transposes the protecting group from one nitrogen to the other, transforming an unreactive C3 position into a more reactive C5 position, enabling regioselective functionalization. nih.gov
Another strategy is the halogenation of N-substituted pyrazole anions. researchgate.net Dehydroxyhalogenation, the conversion of a 5-hydroxypyrazole to a 5-bromopyrazole using reagents like phosphorus oxybromide, is also a viable route. researchgate.net
Furthermore, ring-opening halogenation strategies have been developed. Pyrazoloazines can undergo electrophilic ring-opening chlorination or bromination, leading to the formation of halogenated compounds through the selective cleavage of the N-N bond. nih.gov While this provides structurally diverse halogenated products, its application to the synthesis of a simple bromo-pyrazole would depend on the specific substrate and reaction design.
For direct synthesis, a compound like 5-Bromo-1H-pyrazole-3-carboxylic acid is commercially available and could serve as a key intermediate. achemblock.com The carboxylic acid group at the C3 position could potentially be converted to the required acetic acid side chain through various established organic transformations.
Table 2: Comparison of Bromination Strategies for Pyrazoles
| Strategy | Reagents/Conditions | Position Targeted | Key Features | Reference |
| Electrophilic Bromination | Br₂, solvent | C4 (typically) | Most direct method, but generally not selective for C3 or C5. | nih.gov |
| C-H Arylation/Halogenation | Pd-pivalate catalyst, SEM-protection | C5, then C3 | Allows sequential, regiocontrolled functionalization via a "SEM switch". | nih.gov |
| Dehydroxyhalogenation | Phosphorus oxybromide (POBr₃) | C3 or C5 | Converts hydroxypyrazoles to bromopyrazoles. | researchgate.net |
| Ring-Opening Halogenation | Electrophilic brominating agents (e.g., DBI) | N/A | Cleaves N-N bond in fused systems to create halogenated scaffolds. | nih.gov |
Stereochemical Considerations in Pyrazole Acetic Acid Synthesis
The target molecule, this compound, is achiral as there are no stereocenters in its structure. However, stereochemical considerations become paramount when synthesizing analogues where a chiral center is introduced. This most commonly occurs on the acetic acid side chain, for instance, by adding a substituent to the α-carbon to create a propanoic acid derivative, or when a chiral substituent is attached to the pyrazole nitrogen.
The synthesis of chiral pyrazole derivatives often employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral toluenesulfinyl imine. nih.gov A stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish a new chiral center. nih.gov This approach has been used to create pyrazole-containing PDE4 inhibitors where a chiral center is directly bonded to a pyrazole nitrogen. nih.gov
In such syntheses, the key is to control the formation of a new stereocenter with high diastereoselectivity or enantioselectivity. The choice of chiral auxiliary, reagents, and reaction conditions is crucial for achieving the desired stereoisomer. While not directly applicable to the parent this compound, these principles are fundamental for the development of its chiral analogues, which may exhibit different biological activities based on their stereochemistry.
Chemical Transformations and Derivatization of 2 5 Bromo 1h Pyrazol 3 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization through several standard organic reactions.
Esterification and Amidation Reactions
The carboxylic acid moiety of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions or by first converting the acid to a more reactive species like an acyl chloride.
Amidation follows a similar pathway, involving the reaction of the activated carboxylic acid with a primary or secondary amine. For instance, pyrazole-containing phenoxyacetic acid derivatives are synthesized by first alkylating a hydroxyphenyl-pyrazole with ethyl chloroacetate, followed by nucleophilic displacement reactions on the resulting ester. researchgate.netniscpr.res.in These esters can then be converted to the corresponding hydrazides or amides by reacting with hydrazine (B178648) hydrate (B1144303), isopropylamine, or morpholine. researchgate.netniscpr.res.in
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-(5-bromo-1H-pyrazol-3-yl)acetate | Reflux |
| Amidation | Amine (e.g., Isopropylamine, Morpholine), Coupling Agent (e.g., DCC, EDC) | 2-(5-Bromo-1H-pyrazol-3-yl)-N-(substituted)acetamide | Inert solvent, Room Temperature |
| Hydrazide Formation | Hydrazine Hydrate | 2-(5-Bromo-1H-pyrazol-3-yl)acetohydrazide | Reflux in a suitable solvent like an alkanoic acid researchgate.netniscpr.res.in |
Decarboxylation Studies of Pyrazole (B372694) Carboxylic Acids
Decarboxylation, the removal of the carboxyl group, is a significant transformation for pyrazole carboxylic acids. While studies specifically on this compound are not extensively detailed, research on analogous compounds provides insight into potential methodologies. For pyrazole-4-carboxylic acids, decarboxylation can be performed under both acidic and basic conditions at elevated temperatures. googleapis.comgoogle.com Acidic decarboxylation is often carried out in water at temperatures ranging from 50 to 220 °C. googleapis.comgoogle.com Basic decarboxylation can be achieved using inorganic bases like potassium carbonate or organic bases at temperatures between 40 and 150 °C. googleapis.comgoogle.com
Furthermore, copper-mediated decarboxylative couplings have been reported for heteroaromatic acetic acids, such as 3-indoleacetic acids, which are structurally similar to the target compound. nih.govacs.org These reactions, often utilizing copper salts like Cu(OAc)₂, proceed through a copper-carboxylate intermediate followed by decarboxylation to form a new carbon-carbon bond. nih.govacs.org A similar copper-facilitated decarboxylation has been observed for 3,5-pyrazole-dicarboxylic acid, suggesting this could be a viable strategy for the title compound. rsc.org
Transformations of the Bromo Substituent
The bromine atom at the C5 position of the pyrazole ring is a key site for introducing molecular diversity, primarily through cross-coupling and substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-pyrazole with various boronic acids or esters. nih.gov This reaction has been effectively applied to various brominated pyrazoles to synthesize aryl, heteroaryl, or styryl substituted derivatives. rsc.orgresearchgate.net Studies have shown that 3-bromopyrazoles (structurally analogous to the 5-bromo position in the title compound) are often more reactive than their 4-bromo counterparts. nih.gov
Successful couplings typically employ a palladium catalyst, such as a palladacycle precatalyst like XPhos Pd G2, in the presence of a base (e.g., K₃PO₄ or K₂CO₃) and a suitable solvent system like dioxane/water or ethanol (B145695)/water. rsc.orgresearchgate.netnih.gov This methodology is robust, tolerating a wide range of functional groups on the coupling partners. nih.govrsc.org
| Coupling Partner | Catalyst/Precatalyst | Base | Solvent | Resulting Structure |
|---|---|---|---|---|
| Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 5-Aryl-1H-pyrazol-3-yl acetic acid derivative rsc.orgnih.gov |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Heteroaryl-1H-pyrazol-3-yl acetic acid derivative nih.gov |
| Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 5-Styryl-1H-pyrazol-3-yl acetic acid derivative researchgate.net |
| Alkylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Alkyl-1H-pyrazol-3-yl acetic acid derivative nih.gov |
Nucleophilic Substitution Reactions at the Bromine Position
Direct nucleophilic aromatic substitution (SNAr) of the bromo substituent on the pyrazole ring is another potential pathway for functionalization. While less common than cross-coupling for aryl bromides, SNAr can occur, particularly when the ring is activated by electron-withdrawing groups. In related halogenated heterocycles like 5-bromo-1,2,3-triazines, the bromo group can be displaced by nucleophiles such as phenols in the presence of a base like Cs₂CO₃. acs.orgnih.gov Similarly, studies on halogenoimidazoles have shown that a bromine atom can be displaced by various nucleophiles, with the regioselectivity depending on the substitution pattern and protection of the ring nitrogens. rsc.org For this compound, reaction with strong nucleophiles could potentially lead to substitution of the bromine atom, although this pathway may compete with reactions at other sites.
Modifications and Substitutions on the Pyrazole Ring
Beyond the existing substituents, the pyrazole ring itself offers opportunities for further modification. The NH proton of the pyrazole is acidic and can be deprotonated and subsequently alkylated or acylated. Regioselective alkylation at the N1 position is a common strategy for creating diverse pyrazole derivatives. mdpi.com For example, reacting N-unsubstituted pyrazoles with dibromoalkanes in a superbasic medium can yield bis(pyrazol-1-yl)alkanes. researchgate.net Vilsmeier-Haack type reactions can introduce formyl groups onto the pyrazole ring, providing another handle for further chemistry. nih.gov These modifications can significantly alter the electronic properties and biological activity of the resulting molecules. mdpi.com
Electrophilic Aromatic Substitution Patterns in Bromopyrazoles
The pyrazole ring, while aromatic, exhibits distinct reactivity towards electrophilic substitution, which is significantly influenced by the nature and position of substituents. In the case of bromopyrazoles, the bromine atom and the acetic acid side chain play crucial roles in directing incoming electrophiles.
Generally, electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. fiveable.me The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The mechanism typically proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com
For pyrazole itself, electrophilic substitution preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms. However, in 5-bromopyrazoles, the scenario is more complex. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director due to its electron-donating resonance effect. The pyrazole nitrogens also exert a strong directing influence. The interplay of these factors determines the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Research on related bromopyrazole systems indicates that the substitution pattern is highly dependent on the reaction conditions and the nature of the electrophile. For instance, the presence of a deactivating group at C5 can direct incoming electrophiles to other available positions on the ring, though often requiring harsher reaction conditions.
N-Substitution Reactions of the Pyrazole Heterocycle
The pyrazole ring of this compound possesses two nitrogen atoms, both of which are potential sites for substitution. The N-H proton is acidic and can be removed by a base, allowing for subsequent alkylation, arylation, or acylation reactions. This N-substitution is a powerful tool for introducing molecular diversity and modulating the biological activity of the resulting compounds.
The regioselectivity of N-substitution is a critical aspect. The two nitrogen atoms in the pyrazole ring are not equivalent, and the substitution often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent being introduced, the solvent, the base used, and the reaction temperature. Steric hindrance around the nitrogen atoms can also play a significant role in directing the substitution to the less hindered nitrogen.
Commonly employed methods for N-substitution involve the reaction of the pyrazole with alkyl halides, aryl halides (often in the presence of a palladium or copper catalyst in reactions like the Buchwald-Hartwig amination), or acyl chlorides. For example, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride or potassium carbonate.
The table below provides examples of N-substitution reactions on pyrazole scaffolds, illustrating the variety of functional groups that can be introduced.
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Alkylpyrazole |
| Aryl Halide (e.g., Ph-Br) + Pd catalyst | N-Arylation (Buchwald-Hartwig) | N-Arylpyrazole |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acylpyrazole |
| Mesyl Chloride (MsCl) | N-Sulfonylation | N-Sulfonylpyrazole |
These N-substitution reactions are not only crucial for creating libraries of compounds for biological screening but also for synthesizing precursors for more complex heterocyclic systems.
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Acetic Acid Scaffold
The this compound motif is a valuable building block for the construction of fused heterocyclic systems. These fused systems often exhibit enhanced biological activity and improved physicochemical properties compared to their monocyclic counterparts.
Pyrazolo-Fused Scaffolds for Enhanced Activity
The fusion of a second ring to the pyrazole core of this compound can lead to a variety of bicyclic and polycyclic heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry as they are often found in biologically active molecules. For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-c]pyridines are two such fused systems that have garnered attention. nih.govnih.govclockss.org
The synthesis of these fused systems often involves intramolecular or intermolecular cyclization reactions. The acetic acid side chain and the bromine atom on the pyrazole ring can both participate in these cyclizations. For example, the carboxylic acid can be converted into an amide, which can then undergo cyclization with a suitable partner.
The enhanced activity of these fused scaffolds can be attributed to several factors. The rigid, planar structure of the fused system can lead to more specific interactions with biological targets. The increased surface area can also allow for more extensive binding interactions. Furthermore, the fusion of a second ring can alter the electronic properties of the pyrazole core, which in turn can modulate its reactivity and biological activity.
Cyclocondensation Reactions to Form Polycyclic Derivatives
Cyclocondensation reactions are a powerful strategy for the synthesis of polycyclic derivatives from this compound. These reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water or an alcohol.
A common approach involves the reaction of the pyrazole derivative with a bifunctional reagent. For example, the acetic acid moiety can be activated and then reacted with a molecule containing two nucleophilic groups, leading to the formation of a new heterocyclic ring. Alternatively, the pyrazole itself can act as a dinucleophile in reactions with 1,3-dielectrophiles.
The synthesis of pyrazolo[1,5-a]pyrimidines, for instance, can be achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In the context of this compound, the molecule would first need to be converted to an aminopyrazole derivative. Subsequent cyclocondensation would then yield the desired fused system. The use of microwave irradiation or ultrasound has been shown to accelerate these reactions and improve yields, aligning with the principles of green chemistry. clockss.org
The table below summarizes some common cyclocondensation reactions used to form fused pyrazole systems.
| Pyrazole Derivative | Reagent | Fused System |
| Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine |
| Pyrazole-3-carboxylic acid derivative | α-Haloketone | Pyrazolo[1,5-a]pyrazine |
| Hydrazinopyrazole | Dicarbonyl compound | Pyrazolopyridazine |
These cyclocondensation strategies provide access to a wide array of complex polycyclic molecules with potential applications in various fields of chemical and biological research.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis for Proton Environments
The proton NMR (¹H NMR) spectrum of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The pyrazole (B372694) ring itself contains one proton (H-4), which is expected to appear as a singlet, typically in the aromatic region of the spectrum. For comparison, the H-4 proton in 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate resonates as a singlet at δ 6.25 ppm. mdpi.com The chemical shift of this proton in the target molecule will be influenced by the electronic effects of the bromine atom and the acetic acid substituent.
The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet, integrating to two protons. The chemical shift of this signal will be deshielded due to the proximity of the electron-withdrawing pyrazole ring and the carboxylic acid group. In similar acetic acid derivatives, these protons often appear in the range of δ 3.5-4.0 ppm. For instance, the ¹H NMR spectrum of bromoacetic acid shows a singlet for the methylene protons. chemicalbook.com
The carboxylic acid proton (-COOH) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears downfield, often above δ 10.0 ppm. The N-H proton of the pyrazole ring will also present as a broad singlet, with its chemical shift being solvent-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (pyrazole) | ~6.0-7.0 | Singlet | 1H |
| -CH₂- (acetic acid) | ~3.5-4.0 | Singlet | 2H |
| -COOH (carboxylic acid) | >10.0 | Broad Singlet | 1H |
| N-H (pyrazole) | Variable | Broad Singlet | 1H |
¹³C NMR Spectral Analysis for Carbon Framework
The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-5 carbon, bonded to the bromine atom, is expected to be significantly shifted. In 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at distinct positions. rsc.org The C-3 carbon, attached to the acetic acid side chain, and the C-4 carbon will also exhibit specific resonances.
The methylene carbon (-CH₂-) of the acetic acid group will likely appear in the range of δ 30-50 ppm. The carbonyl carbon (-COOH) of the carboxylic acid is the most deshielded carbon and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm, as seen in acetic acid itself. hmdb.ca
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~140-150 |
| C-4 (pyrazole) | ~100-110 |
| C-5 (pyrazole) | ~125-135 |
| -CH₂- (acetic acid) | ~30-50 |
| -COOH (carboxylic acid) | ~170-180 |
Advanced NMR Techniques for Complex Pyrazole Derivatives
For unambiguous assignment of proton and carbon signals, especially in more complex pyrazole derivatives, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons to their directly attached carbons and to carbons over two or three bonds, respectively. researchgate.net These methods are crucial for confirming the connectivity within the molecule and verifying the substitution pattern on the pyrazole ring. sci-hub.st
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Superimposed on this broad band, the N-H stretching vibration of the pyrazole ring is also anticipated.
A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. For instance, the IR spectrum of acetic acid shows a characteristic C=O stretch. researchgate.net The C-N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching (dimer) | 2500-3300 | Broad, Strong |
| Pyrazole N-H | Stretching | ~3100-3300 | Medium |
| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |
| Pyrazole Ring | C=C, C=N Stretching | 1400-1600 | Medium |
| Carboxylic Acid C-O | Stretching | 1200-1300 | Medium |
| Carboxylic Acid O-H | Bending | ~920 | Broad, Medium |
| C-Br | Stretching | 500-700 | Medium to Weak |
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide clearer signals for the C=C bonds of the pyrazole ring and the C-Br bond, which may be weak in the FT-IR spectrum. The symmetric stretching of the pyrazole ring would also be a prominent feature. The application of Raman spectroscopy in conjunction with FT-IR allows for a more complete vibrational analysis of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to carboxylic acids and pyrazole-containing molecules. A primary fragmentation event for carboxylic acids is the loss of the carboxyl group (–COOH), which would result in a fragment ion with a mass 45 units less than the molecular ion. Another common fragmentation is the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ peak.
The pyrazole ring itself can undergo cleavage. Alpha-cleavage adjacent to the pyrazole ring could lead to the loss of the carboxymethyl group (•CH₂COOH). Further fragmentation of the pyrazole ring structure would also be anticipated. Based on predicted data for isomeric compounds like 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid, prominent adducts in positive ion mode would include [M+H]⁺ and [M+Na]⁺. uni.luuni.lu In negative ion mode, the [M-H]⁻ adduct would be expected. uni.luuni.lu
Table 1: Predicted Mass Spectrometry Data for Isomers of this compound
| Adduct | Predicted m/z for 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid uni.lu | Predicted m/z for 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid uni.lu |
| [M+H]⁺ | 218.97637 | 218.97637 |
| [M+Na]⁺ | 240.95831 | 240.95831 |
| [M-H]⁻ | 216.96181 | 216.96181 |
| [M+K]⁺ | 256.93225 | 256.93225 |
| [M+H-H₂O]⁺ | 200.96635 | 200.96635 |
This table presents predicted mass-to-charge ratios (m/z) for isomers of the title compound, providing an estimation of the values that could be expected.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazole ring. Pyrazole itself exhibits UV absorption bands in the range of 200–240 nm. researchgate.net The presence of the bromine atom and the acetic acid group as substituents on the pyrazole ring will likely influence the position and intensity of these absorption maxima.
The bromine atom, being a chromophore, may cause a bathochromic (red) shift of the absorption bands due to its electron-donating and withdrawing effects through resonance and induction. The carboxylic acid group may also contribute to a slight shift in the absorption wavelength. In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, an absorption maximum (λmax) was observed at 301 nm in dichloromethane. uni.lu While this compound has a different substitution pattern, it indicates that substituted pyrazoles can absorb in the near-UV region. uni.lu The solvent used for analysis can also impact the spectrum, with polar solvents often causing shifts in the λmax values. uni.lu
Table 2: Expected UV-Vis Absorption Characteristics
| Chromophore | Expected Absorption Region | Potential Shifts |
| Pyrazole Ring | ~200-240 nm researchgate.net | Bathochromic shift due to substituents |
| Bromo Substituent | May introduce new transitions or shift existing ones | Red shift (bathochromic) |
| Carboxylic Acid | n → π* transition (weak) | Minor influence on pyrazole transitions |
This table outlines the expected contributions of the different parts of the molecule to the UV-Vis spectrum.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related pyrazole carboxylic acids allows for a detailed prediction of its solid-state structure.
Based on studies of similar compounds, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For instance, bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid crystallizes in the monoclinic system with the space group C2/c. mdpi.com Another related compound, bis(3,5-dimethylpyrazol-1-yl)acetic acid, also crystallizes in the monoclinic system, but with the space group P2₁/c. researchgate.net The specific crystal system and space group are determined by the symmetry of the molecule and the way the molecules pack in the crystal lattice.
Table 3: Crystallographic Data for Related Pyrazole Derivatives
| Compound | Crystal System | Space Group | Reference |
| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Monoclinic | C2/c | mdpi.com |
| Bis(3,5-dimethylpyrazol-1-yl)acetic acid | Monoclinic | P2₁/c | researchgate.net |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Orthorhombic | P2₁2₁2₁ | nih.gov |
This table provides examples of crystal systems and space groups for compounds with structural similarities to the title compound, suggesting possibilities for its crystal structure.
The crystal packing of this compound will be heavily influenced by a network of intermolecular interactions. The most significant of these are expected to be hydrogen bonds involving the carboxylic acid group and the pyrazole ring.
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common motif in the crystal structures of carboxylic acids. mdpi.com Additionally, the NH group of the pyrazole ring is a hydrogen bond donor, and the sp²-hybridized nitrogen atom is a potential acceptor. This can lead to the formation of N-H···N hydrogen bonds, which are known to link pyrazole molecules into chains, dimers, trimers, or tetramers. nih.gov The carbonyl oxygen of the acetic acid group could also act as an acceptor for N-H···O hydrogen bonds.
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in a crystal. For related pyrazole derivatives, Hirshfeld surface analysis has been used to identify and rank the importance of different intermolecular contacts. cardiff.ac.uk For a molecule like this compound, a Hirshfeld analysis would likely reveal the dominance of H···O and O···H contacts, corresponding to the strong carboxylic acid hydrogen bonds. Contacts involving the bromine atom (Br···H) and those related to the pyrazole ring (N···H, C···H) would also be significant contributors to the crystal packing. cardiff.ac.uk
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine molecular geometries, energies, and other chemical properties with high accuracy. For a molecule like 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, DFT calculations would provide fundamental insights into its stability and electronic characteristics.
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This calculation finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For instance, a DFT study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid successfully optimized its geometry using the B3LYP hybrid functional with a 6-31G(d) basis set. nih.gov This process revealed a planar conformation, where all atoms lie in the same plane, stabilized by the conjugated π-systems of the rings. nih.gov
For this compound, a similar DFT optimization would yield precise values for all its geometric parameters. The planarity of the pyrazole (B372694) ring is a key feature, and the orientation of the acetic acid side chain relative to the ring would be determined. The resulting data provides a foundational structural model for all other computational analyses.
Table 1: Typical Geometric Parameters of a Pyrazole Ring from DFT Calculations
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| N1-N2 Bond Length | The length of the bond between the two nitrogen atoms. | ~1.35 Å |
| N2-C3 Bond Length | The length of the bond between nitrogen and carbon at position 3. | ~1.33 Å |
| C3-C4 Bond Length | The length of the bond between carbons at positions 3 and 4. | ~1.42 Å |
| C4-C5 Bond Length | The length of the bond between carbons at positions 4 and 5. | ~1.37 Å |
| C5-N1 Bond Length | The length of the bond between carbon at position 5 and nitrogen at position 1. | ~1.36 Å |
| N1-N2-C3 Bond Angle | The angle formed by the N1, N2, and C3 atoms. | ~112° |
| N2-C3-C4 Bond Angle | The angle formed by the N2, C3, and C4 atoms. | ~105° |
Note: The values in the table are illustrative and based on general findings for pyrazole derivatives in DFT studies. Actual calculated values for this compound would be specific to its optimized structure.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies of these orbitals. For example, DFT studies on various pyrazole derivatives have calculated their HOMO-LUMO gaps to predict reactivity. researchgate.netnih.gov
Table 2: Illustrative FMO Data from DFT Studies on Pyrazole Derivatives
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Study Finding |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivative | -6.09 | -1.89 | 4.20 | Indicates high stability. nih.gov |
| 3-methyl-5-phenyl pyrazole | -6.31 | -0.28 | 6.03 | Used to analyze N-alkylation reaction mechanisms. researchgate.net |
| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.57 | -2.20 | 4.37 | Correlates with observed chemical behavior. researchgate.net |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. They are derived from conceptual DFT and include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronic Chemical Potential (μ): The tendency of electrons to escape from a system. Calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as ω = μ² / (2η).
DFT calculations on pyrazole derivatives have been used to compute these descriptors to understand their reactivity and potential as, for example, corrosion inhibitors or biologically active agents. researchgate.netresearchgate.net
Table 3: Calculated Reactivity Descriptors for an Illustrative Pyrazole Derivative
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.09 eV |
| Electron Affinity (A) | -ELUMO | 1.89 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.10 eV |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | -3.99 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.79 eV |
Note: Values are calculated using the data for the Pyrano[2,3-c]pyrazole derivative from Table 2 for illustrative purposes.
DFT methods can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis) can be compared with experimental data to confirm a molecule's structure.
IR Spectroscopy: DFT can calculate the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid used DFT to calculate its vibrational frequencies, which strongly agreed with the expected characteristic modes for its functional groups. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning signals in experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can help understand the electronic properties and color of a compound. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture of a molecule at its minimum energy, MD simulations provide a dynamic view, showing how the molecule behaves in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like an enzyme. nih.gov
No specific MD simulations for this compound have been reported. However, such a study could be used to:
Investigate the stability of different conformers in aqueous solution.
Simulate its interaction and binding stability within the active site of a target protein, providing insights into its potential mechanism of action as a drug candidate.
Study its diffusion and transport properties across a simulated biological membrane.
For example, MD simulations were used to investigate the stability of benzimidazolium-enzyme complexes to understand their mode of action for cytotoxic activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com A QSAR model uses calculated molecular descriptors (physicochemical properties, electronic descriptors, or 3D parameters) to predict the activity of new or untested compounds.
Numerous QSAR studies have been performed on various classes of pyrazole derivatives to predict activities such as anticancer, antimicrobial, or enzyme inhibition. eurjchem.comnih.gov For instance, a 4D-QSAR analysis was successfully applied to a series of 86 pyrazole pyridine (B92270) carboxylic acid derivatives to identify the key structural features (the pharmacophore) responsible for their biological activity. nih.govbenthamdirect.com
To conduct a QSAR study that includes this compound, one would need a dataset of structurally similar pyrazole-acetic acid derivatives with experimentally measured biological activity. The process involves:
Calculating a wide range of molecular descriptors for each compound in the series.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with activity.
Validating the model to ensure its predictive power.
Such a model could then be used to predict the biological activity of this compound and guide the design of new, more potent analogues.
Predictive Modeling for Biological Activity
Predictive modeling, utilizing computational approaches, plays a crucial role in forecasting the biological activity of compounds like this compound. Web-based tools and specialized software analyze a molecule's structural formula to predict its potential biological activity spectrum. researchgate.net This is achieved by comparing the structure to large databases of compounds with known activities, identifying structure-activity relationships. researchgate.net For pyrazole-containing compounds, these predictions can guide the synthesis of new derivatives with enhanced or specific biological effects, such as antimicrobial or antioxidant activities. researchgate.netnih.gov
For instance, the PASS (Prediction of Activity Spectra for Substances) online tool is one such resource that can predict a wide range of biological activities with a high degree of accuracy based on the compound's structure. researchgate.net Such predictive studies have been successfully used to identify promising candidates for further biological testing, and in many cases, the predicted activities have been experimentally confirmed. researchgate.net This approach helps in prioritizing synthetic efforts and focusing on compounds with the highest potential for desired therapeutic effects. researchgate.net
Correlation of Structural Features with Observed Biological Effects
The biological activity of pyrazole derivatives is intrinsically linked to their structural features. The presence of the pyrazole nucleus is a key determinant of the diverse applications of these compounds in medicine and agriculture. nih.gov Variations in substituents on the pyrazole ring and attached side chains can significantly modulate their biological effects.
For example, in a series of pyrazole-fused curcumin (B1669340) analogues, the nature of the substituent on the 1H-pyrazole ring was found to be critical for their cytotoxic activity against cancer cell lines. acs.org Specifically, compounds with 3-methyl or 3-phenyl-1H-pyrazole moieties showed greater potency compared to those with a 3-carboxy-1H-pyrazole group. acs.org Similarly, the introduction of hydroxyl and methoxy (B1213986) groups can enhance the inhibitory activity of flavonoids against enzymes like xanthine (B1682287) oxidase, while glycosylation tends to decrease it. nih.gov These correlations between specific structural elements and biological outcomes are vital for the rational design of new and more effective therapeutic agents. nih.govnih.gov
Molecular Docking and Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Protein Binding Predictions
Molecular docking simulations are employed to predict the binding affinity and mode of interaction between a ligand and a protein's active site. nih.govresearchgate.net For pyrazole derivatives, these studies have been instrumental in identifying potential therapeutic targets and understanding the molecular basis of their activity. For example, docking studies have been used to predict the binding of pyrazole-containing compounds to enzymes like cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and the BRAFV600E kinase. nih.govekb.egrsc.org The results of these simulations, often expressed as a binding energy score, help in ranking compounds and prioritizing them for further experimental validation. ekb.eg
Identification of Key Interacting Residues and Binding Modes
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.govnih.govresearchgate.net These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex. researchgate.net For instance, in the case of SARS-CoV-2, computational analyses have identified key residues in the spike protein's receptor-binding domain (RBD) that are responsible for its interaction with the ACE2 receptor. nih.govresearchgate.net Understanding these key interactions provides a detailed picture of the binding mode and can guide the design of more potent and selective inhibitors. nih.gov
Inhibitory Activity Prediction against Specific Enzymes (e.g., Xanthine Oxidase, HPPD)
Non-Covalent Interaction Analysis (e.g., RDG, IRI)
To gain a deeper understanding of the forces that stabilize ligand-protein complexes, computational methods like Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) analysis are employed. These techniques visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density of the system.
While specific RDG or IRI analyses for this compound were not found in the search results, these methods are generally applied in computational studies of molecular interactions. For example, Hirshfeld surface analysis and 2D fingerprint plots, which are related techniques, have been used to study non-covalent interactions in energetic salts based on pyrazole derivatives. mdpi.com These analyses provide a visual representation of the types and regions of non-covalent interactions, offering valuable insights into the stability and nature of intermolecular bonding.
Applications in Advanced Chemical Sciences
Role as a Synthetic Intermediate in Organic Synthesis
In the field of organic synthesis, 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is recognized as a key intermediate. The pyrazole (B372694) core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural feature found in many biologically active compounds. nih.gov The carboxylic acid and bromo-substituents on this scaffold provide reactive handles for chemists to elaborate the molecule, building complex structures through various synthetic transformations. The bromine atom, in particular, is an excellent functional group for participating in cross-coupling reactions, allowing for the attachment of diverse molecular fragments.
The pyrazole nucleus is a cornerstone in the development of new therapeutic agents and agrochemicals. The specific arrangement of atoms in this compound makes it an ideal starting material for synthesizing a variety of bioactive molecules. Researchers have successfully used pyrazole derivatives to create compounds with a broad spectrum of medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govniscpr.res.in
For instance, pyrazole-containing compounds have been synthesized into novel pyrazolyl s-triazine derivatives that show promise in the targeted therapy of triple-negative breast cancer by inhibiting key signaling pathways. nih.gov Similarly, by modifying the pyrazole core, scientists have developed pyrazole-tethered thiazoles that exhibit significant antimicrobial activity against various bacterial strains. nih.gov The synthesis of fused pyrazoles has also led to the discovery of potent anticancer agents. nih.gov The versatility of the pyrazole scaffold is further demonstrated by its use in creating 1-acyl-5-aryl-4,5-dihydro-1H-pyrazole derivatives, which have been investigated for their antifungal and antibacterial activities. niscpr.res.in Furthermore, related bromo-pyrazole carboxylic acids serve as crucial building blocks in the synthesis of modern pesticides, such as Cyclaniliprole. chemicalbook.com
Table 1: Examples of Bioactive Molecules Derived from Pyrazole-Based Precursors
| Bioactive Molecule Class | Pyrazole Precursor Type | Therapeutic/Application Area | Reference |
|---|---|---|---|
| Pyrazolyl s-Triazine Derivatives | β-dicarbonyl compounds and hydrazinyl-s-triazine | Anticancer (Triple-Negative Breast Cancer) | nih.gov |
| Pyrazolyl Thiazole Derivatives | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Antimicrobial | nih.gov |
| Imidazo[1,2-b]pyrazoles | 5-amino-3-phenyl-1H-pyrazole derivatives | Anticancer (MCF-7 cancer cells) | nih.gov |
| Phenoxyacetic Acid Hydrazides | 1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles | Antifungal, Antibacterial | niscpr.res.in |
| Androgen Receptor Antagonists | 1H-pyrazole-5-boronic acid pinacol (B44631) ester | Pharmaceuticals | google.com |
The title compound is not only a precursor to bioactive molecules but also a fundamental building block for constructing larger, more intricate organic architectures. The presence of both a hydrogen-bond-donating/accepting pyrazole ring and a versatile carboxylic acid group allows it to be strategically incorporated into supramolecular assemblies and complex ligands. The bromine atom adds another layer of synthetic utility, enabling its integration into larger systems via metal-catalyzed cross-coupling reactions.
A notable example of this application is in the synthesis of polydentate (multi-coordinating) ligands for creating advanced materials. For instance, pyrazole units can be coupled to other aromatic systems to form elaborate linkers for metal-organic frameworks (MOFs). acs.orgdigitellinc.com Researchers have designed and synthesized complex porphyrinic ligands incorporating multiple pyrazole groups for the construction of highly stable and functional MOFs. acs.orgacs.org This strategic synthesis highlights how relatively simple pyrazole building blocks can be assembled into sophisticated, high-performance materials.
Materials Science Applications
The unique electronic and coordinating properties of the pyrazole ring, combined with the functionality of the acetic acid group, make this compound and its derivatives highly valuable in materials science. These molecules are instrumental in the design and synthesis of a new generation of functional materials with applications ranging from energy storage to advanced sensor technology.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org The ability to tune the structure and function of MOFs by choosing specific ligands makes them promising for a wide range of applications. mdpi.comresearchgate.net Pyrazole-based ligands, such as those derived from this compound, are particularly sought after for creating highly robust MOFs. The pyrazolate anion forms strong coordination bonds with metal centers, leading to frameworks with exceptional chemical and thermal stability. acs.orgresearchgate.net
This stability is a critical advantage for applications in gas storage and separation, where materials must withstand various conditions without losing their structural integrity. nih.govrsc.orgnist.gov MOFs constructed from pyrazolate linkers have been investigated for storing fuel gases like hydrogen and methane (B114726) and for separating gas mixtures. researchgate.netnih.gov
Furthermore, pyrazolate-based MOFs have emerged as highly effective heterogeneous catalysts. researchgate.net The well-defined, porous structure of these MOFs allows reactants to access active metal sites within the framework while preventing the catalyst from leaching into the reaction mixture. These materials have shown high activity for challenging organic transformations and oxidation reactions, including the oxygen evolution reaction (OER), which is crucial for water splitting. researchgate.netrsc.org The synergy between the active metal centers and the pyrazolate framework can lead to enhanced catalytic efficiency. acs.org
Table 2: Applications of Pyrazolate-Based Metal-Organic Frameworks (MOFs)
| MOF Name/Type | Metal Center(s) | Key Feature | Application | Reference |
|---|---|---|---|---|
| BUT-124(Co) | Cobalt | Unique [Co4Pz8] clusters | Catalysis (Oxygen Evolution Reaction) | rsc.org |
| PCN-300 | Copper | Ultrastable Cu-Pz framework with porphyrin ligand | Catalysis (C-H bond activation) | acs.org |
| MFU-1 | Cobalt | High hydrolytic stability | Catalysis (Biomimetic oxidation) | researchgate.net |
| PCN-624 | Nickel | Porphyrin-based pyrazolide linkers | Photocatalysis | acs.org |
| AsCM-304 | Nickel | Organoarsine pyrazole ligand | Sensing (SO2 detection) | digitellinc.com |
The incorporation of heterocyclic rings like pyrazole into polymer backbones can lead to materials with advanced properties, including high thermal stability and unique optical characteristics. ias.ac.in The conjugated π-electron system of the pyrazole ring can impart photoluminescent and electroluminescent properties to polymers, making them suitable for use in optoelectronic devices. ias.ac.inresearchgate.net
Scientists have synthesized various pyrazole-containing polymers that exhibit promising photoluminescence (PL), a phenomenon where a material absorbs light and then re-emits it at a different wavelength. mdpi.commdpi.com This property is the basis for applications in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.net Some pyrazole polymers display a phenomenon known as aggregation-induced emission enhancement (AIEE), where they become more fluorescent in an aggregated state or as a solid film, which is highly desirable for solid-state lighting and sensing applications. researchgate.net
The luminescent properties of pyrazole-containing materials also make them excellent candidates for developing chemosensors. ias.ac.in A chemosensor is a molecule or material that signals the presence of a specific chemical species (analyte) by changing one of its properties, often its fluorescence. Polymers and MOFs based on pyrazole have been designed to detect a variety of analytes, from anions to explosive compounds. ias.ac.inresearchgate.net
For example, certain pyrazole-containing copolymers have demonstrated high sensitivity and selectivity for acetate (B1210297) anions. ias.ac.in In another study, tetraaryl pyrazole polymers exhibiting AIEE were used as fluorescent chemosensors for the highly sensitive detection of picric acid, an explosive compound. researchgate.net Similarly, pyrazole-based MOFs have been developed that can act as reversible sensors for sulfur dioxide (SO₂). digitellinc.com The AIEE characteristics of some pyrazoles also open up possibilities for their use as fluorescent probes in biological imaging, where they can light up specific cellular structures or report on biological processes. researchgate.net
Agrochemical Research and Development
The pyrazole ring is a key structural motif in a multitude of agrochemicals, valued for its contribution to a wide range of biological activities. Research into pyrazole derivatives has led to the development of effective herbicides, fungicides, and insecticides. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of pyrazole compounds, to which it belongs, has been the subject of significant investigation in agrochemical science.
Herbicidal Efficacy Studies (e.g., HPPD Inhibition)
A significant class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in plants for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to the bleaching of new growth and eventual plant death. Pyrazole derivatives are one of the major chemical classes of HPPD-inhibiting herbicides, alongside triketones and isoxazoles. nih.gov
For instance, a novel pyrazole-based herbicide, QYR301, has demonstrated high efficacy against a variety of weeds, particularly in paddy fields. nih.gov It has shown effectiveness against both susceptible and multiple herbicide-resistant grass species like Echinochloa crus-galli and Echinochloa phyllopogon. nih.gov Another area of research has focused on designing novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds which act as synthetic auxin herbicides. nih.govmdpi.com Several of these compounds have shown potent inhibitory activity against the root growth of Arabidopsis thaliana, with some even outperforming commercial herbicides. nih.govmdpi.com
Interactive Table: Herbicidal Activity of Pyrazole Derivatives
| Compound | Type of Activity | Key Findings |
|---|---|---|
| QYR301 | HPPD-inhibiting herbicide | High efficacy against various weeds in paddy fields, including herbicide-resistant species. nih.gov |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Synthetic auxin herbicides | Potent inhibition of root growth in Arabidopsis thaliana. nih.govmdpi.com |
| V-7 | Synthetic auxin herbicide | IC50 value 45 times lower than the commercial herbicide halauxifen-methyl. mdpi.com |
Fungicidal and Insecticidal Potential of Pyrazole Derivatives
The versatility of the pyrazole scaffold extends to its use in the development of fungicides and insecticides. Numerous pyrazole derivatives have been synthesized and evaluated for their ability to combat fungal pathogens and insect pests that threaten crop yields.
In fungicidal research, pyrazole derivatives have shown promise against a range of plant pathogenic fungi. For example, certain pyranopyrazole derivatives have been synthesized and tested for their activity against various fungal strains.
In the realm of insecticides, recent studies have explored pyridine (B92270) derivatives incorporating a pyrazole moiety. For example, novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii. nih.gov Some of these compounds displayed promising results, indicating their potential as lead structures for new insecticides. nih.gov The development of such compounds is crucial for managing insect pests, especially those that have developed resistance to existing insecticides.
Structure-Activity Relationships in Agrochemical Design
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are therefore essential in the design of new and more effective agrochemicals.
In the development of pyrazole-based herbicides, for example, it has been observed that the substituents on the phenyl ring of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids significantly influence their herbicidal activity. nih.govmdpi.com Research has shown that substituents at the 2 and 4 positions of the phenyl ring generally lead to higher inhibitory activity compared to those at the 3 position. nih.gov Furthermore, the presence of strong electron-withdrawing or electron-donating groups on the phenyl ring can decrease the herbicidal activity. nih.gov
For pyrazole-based insecticides, SAR studies have also been instrumental. For instance, in a series of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, specific structural modifications were found to enhance their insecticidal effects against Aphis gossypii. nih.gov These insights are critical for the rational design of next-generation agrochemicals with improved efficacy and selectivity.
Pre-clinical Medicinal Chemistry Research (excluding clinical data)
The pyrazole scaffold is a prominent feature in many compounds investigated for their therapeutic potential. While clinical data is beyond the scope of this article, a significant body of pre-clinical research has explored the in vitro biological activities of pyrazole derivatives, including the subject compound, this compound.
In Vitro Biological Activity Investigations
Antimicrobial Activity (Antibacterial, Antifungal)
Pyrazole derivatives have been extensively studied for their antimicrobial properties against a wide spectrum of bacteria and fungi. These investigations are crucial in the search for new agents to combat infectious diseases, particularly with the rise of antibiotic-resistant strains.
Research has demonstrated that various substituted pyrazoles exhibit significant in vitro antibacterial and antifungal activity. For example, newly synthesized pyrazole and pyranopyrazole derivatives have been evaluated against human pathogenic bacterial strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg Many of these compounds showed moderate to high antibacterial activity. ekb.eg In another study, 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride was identified as being highly active against the Gram-positive bacteria S. aureus and E. faecalis, with a minimum inhibitory concentration (MIC) of 7.8 µg/mL. researchgate.net
Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and shown to be potent inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid biosynthesis, demonstrating strong antibacterial activity. nih.gov
Interactive Table: In Vitro Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| Pyrazole and Pyranopyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity observed for many of the tested compounds. ekb.eg |
| 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | S. aureus, E. faecalis | Potent activity with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. researchgate.net |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | E. coli | Potent inhibitors of FabH, demonstrating strong antibacterial activity. nih.gov |
Antiproliferative and Antitumor Activity (pre-clinical cell line studies)
The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives synthesized and evaluated for their potential to inhibit cancer cell growth. researchgate.net These compounds often exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and other protein kinases. researchgate.net
Although direct studies on the antiproliferative activity of this compound are not readily found, the general class of pyrazole derivatives has shown significant promise. For instance, various substituted pyrazoles have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), colon (HCT116), and prostate (PC-3). researchgate.netnih.gov The antiproliferative efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole ring. researchgate.net
Interactive Table: Representative Antiproliferative Activity of Selected Pyrazole Derivatives (General Class)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | HT-29 (Colon) | 0.03-6.56 | researchgate.net |
| Pyrazole-4-sulfonamide derivative | U937 (Leukemia) | Varies | mdpi.com |
| 1,3-diarylpyrazolone derivative | A549 (Lung) | Varies | nih.gov |
| Pyrazolopyrimidine analog | HepG2 (Liver) | 8.85 | researchgate.net |
Note: This table illustrates the activity of the broader pyrazole class. Specific data for this compound is not available.
Anti-inflammatory and Analgesic Properties (pre-clinical studies)
Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, with some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) being based on this scaffold. nih.govmdpi.com The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway that mediates inflammation and pain. mdpi.com
Preclinical studies on various pyrazole compounds have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. mdpi.com Similarly, analgesic activity has been confirmed in models like the acetic acid-induced writhing test in mice. While specific data for this compound is not documented in the available literature, the structural motif suggests a potential for similar activities.
Antioxidant Activity (e.g., DPPH scavenging assay)
Many pyrazole derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this activity. In this assay, the antioxidant compound donates a hydrogen atom to the DPPH radical, a stable free radical, leading to a color change that can be measured spectrophotometrically.
The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H group on the pyrazole ring. The presence of certain substituents can also enhance this activity. While there are no specific DPPH scavenging assay results available for this compound, related pyrazole compounds have shown varying degrees of antioxidant potential in such studies.
Interactive Table: Antioxidant Activity of Representative Pyrazole Derivatives (General Class)
| Compound | Assay | Activity | Reference |
| Chloro-substituted pyrazole derivative | DPPH Scavenging | Significant | |
| 3,5-diarylpyrazole derivative | DPPH Scavenging | Potent | |
| Thienyl-pyrazole derivative | DPPH Scavenging | IC50 = 0.245 µM |
Note: This table illustrates the activity of the broader pyrazole class. Specific data for this compound is not available.
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase)
The pyrazole scaffold is a versatile inhibitor of various enzymes. For example, derivatives of pyrazole have been studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Some pyrazole-based compounds have shown potent, low-nanomolar inhibition of human CA isoforms (hCA I and hCA II).
Similarly, pyrazole derivatives have been explored as inhibitors of other enzymes like xanthine oxidase, which is involved in the pathogenesis of gout. While direct inhibitory data for this compound against xanthine oxidase or carbonic anhydrase is not present in the searched literature, the general class of pyrazoles has shown promise in this area.
Antiparasitic and Antiviral Activity (pre-clinical)
The pyrazole ring system is a common feature in compounds developed for their antiparasitic and antiviral activities. nih.gov Various pyrazole derivatives have been reported to exhibit activity against a range of parasites and viruses. For instance, some have shown promise against Leishmania species and various bacterial and fungal strains.
In the realm of antiviral research, pyrazole derivatives have been synthesized and tested against viruses such as Hepatitis A and Herpes simplex virus. nih.gov The specific contribution of the bromo and acetic acid substituents of this compound to such activities remains to be determined through dedicated preclinical screening.
Neuroprotective Properties (pre-clinical)
There is growing interest in the neuroprotective potential of pyrazole-containing compounds. nih.gov Neuroprotection refers to the preservation of neuronal structure and function. Preclinical studies have shown that some pyrazole derivatives can protect neuronal cells from damage induced by neurotoxins. For example, in vitro studies have demonstrated the ability of certain pyrazoles to protect neuroblastoma cells (like the SH-SY5Y cell line) from toxins such as 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. The mechanisms underlying these neuroprotective effects are varied and can include anti-inflammatory and antioxidant actions. While specific neuroprotective studies on this compound are lacking, the pyrazole scaffold is considered a promising starting point for the development of novel neuroprotective agents.
Development of Pyrazole Scaffolds as Potential Lead Compounds
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. Its synthetic accessibility and the ease with which it can be functionalized at various positions make it an attractive core for the development of new lead compounds. The pyrazole ring can act as a versatile template, allowing for the spatial arrangement of different functional groups to optimize interactions with biological targets. The development of pyrazole-based compounds often involves structure-activity relationship (SAR) studies, where systematic modifications of the scaffold are made to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Although this compound is a relatively simple derivative, it represents a modifiable template for the generation of more complex molecules with potentially enhanced biological activities.
Other Emerging Applications (e.g., Organic Dyes, Metal Complexes, Corrosion Inhibitors)
The versatile scaffold of this compound, combining a halogenated heterocyclic ring with a carboxylic acid function, opens avenues for its exploration in several advanced chemical science domains. While direct research on this specific molecule in the following applications is nascent, the known properties of the broader pyrazole family suggest significant potential.
Organic Dyes
Pyrazole derivatives are integral to the synthesis of various organic dyes and fluorescent probes due to their exceptional electronic properties, synthetic adaptability, and biocompatibility. mdpi.comnih.gov The pyrazole ring system forms the core of many fluorescent molecules used in bioimaging to detect ions or for cell staining. nih.gov The synthesis of pyrazole-based dyes often involves cyclocondensation reactions or functionalization of the pyrazole core. mdpi.comresearchgate.net For instance, pyrazoline-BODIPY hybrid probes have been developed for ultrafast cell staining. nih.gov Although specific studies on this compound as a dye are not prominent, its structure is conducive to further chemical modification to create novel colorimetric or fluorescent compounds.
Metal Complexes
Pyrazoles are well-regarded as excellent chelating agents for a wide array of transition metals, readily coordinating through their "pyridine-like" nitrogen atom. researchgate.netacs.orgnih.gov The resulting metal complexes have diverse applications in catalysis, materials science, and bioinorganic chemistry. nih.gov The structure of this compound features both the N-donor atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, allowing it to act as a potentially multidentate ligand.
The coordination chemistry of pyrazole-acetamide, pyrazole-pyridine, and other functionalized pyrazoles has been extensively studied, yielding complexes with metals like iron, copper, cadmium, and zinc. researchgate.netmdpi.comnih.gov For example, complexes have been synthesized from pyrazole-acetamide ligands with Cd(II), Cu(II), and Fe(III), and their antibacterial activities have been investigated. nih.gov The formation of such complexes is often straightforward, involving the reaction of the pyrazole derivative with a metal salt in a suitable solvent. mdpi.com The specific bromo- and acetic acid substituents on the target compound could modulate the electronic properties and steric environment of the resulting metal complexes, influencing their stability, geometry, and catalytic or biological activity.
Corrosion Inhibitors
Numerous studies have demonstrated the high inhibition efficiency of various pyrazole derivatives for carbon steel and other alloys in hydrochloric and sulfuric acid solutions. researchgate.netnih.govacs.orgresearchgate.net The adsorption can be chemical (chemisorption), physical (physisorption), or a combination of both, and often follows the Langmuir adsorption isotherm. nih.govacs.org The presence of the pyrazole ring, with its nitrogen atoms and π-electron system, along with the bromo-substituent and the carboxylic acid group in this compound, provides multiple active centers for adsorption onto a metal surface. These features suggest its potential as an effective corrosion inhibitor, warranting experimental investigation.
The table below summarizes the performance of several pyrazole derivatives as corrosion inhibitors, illustrating the potential of this class of compounds.
| Inhibitor Name | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Tetra-Pz-Ortho | Carbon Steel | 1 M HCl | 97.2 | nih.gov |
| Tetra-Pz-Para | Carbon Steel | 1 M HCl | 96.2 | nih.gov |
| AMPC | Mild Steel | 15% HCl | 98.26 | researchgate.net |
| ACPC | Mild Steel | 15% HCl | 96.21 | researchgate.net |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 96.47 | nih.gov |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 85.55 | nih.gov |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid and its Derivatives
The synthesis of pyrazole (B372694) derivatives has evolved from classical condensation reactions to modern, efficient methodologies. researchgate.netnih.gov Conventional strategies typically involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov However, the pursuit of greater efficiency, regioselectivity, and molecular diversity necessitates the exploration of novel synthetic routes.
Recent advancements include one-pot, multi-component processes that streamline synthesis. nih.gov For instance, an efficient one-pot regioselective synthesis for 3,5-disubstituted pyrazoles has been developed using a Pd-nanoparticle catalyst in an aqueous medium. mdpi.com Another innovative approach involves the acetic acid-mediated one-pot reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal and subsequent addition of a hydrazine (B178648) derivative, which has proven effective for creating novel pyrazole systems. nih.gov
Specifically for derivatives of the title compound, synthetic strategies often involve building the pyrazole ring first, followed by functionalization. One route to a related carboxylate involves treating a 5-hydroxy-1H-pyrazole-3-carboxylate with phosphorus oxybromide (POBr₃) and dimethylformamide (DMF). acs.org Another method starts with the condensation of diacetylene diacetate with methylhydrazine to form a pyrazole intermediate, which is then brominated using tribromooxyphosphorus and subsequently hydrolyzed to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. google.com Pathways for synthesizing pyrazole acetic acid derivatives have also been established, for example, by alkylating hydroxyphenyl-pyrazoles with ethyl chloroacetate, followed by nucleophilic displacement to create the final acid hydrazide or amide derivatives. niscpr.res.in These existing methods provide a foundation for developing more direct and high-yield pathways to this compound and its analogs.
Advanced Functionalization Strategies for Targeted Applications
The versatility of the pyrazole scaffold allows for extensive functionalization to fine-tune its physicochemical properties and biological activity for specific applications. mdpi.comexlibrisgroup.com Functionalization can be achieved by introducing diverse substituents onto the pyrazole ring through aromatic substitution reactions or by incorporating functional groups into the initial reactants before cyclization. mdpi.com
Advanced strategies focus on decorating the core structure to enhance interactions with specific biological targets. For example, in the development of inhibitors for the β-secretase (BACE-1) enzyme, modifying the S2' region with pyrazolyl substituents has been shown to enhance activity and selectivity. acs.org The introduction of small N-alkyl groups on the pyrazole ring can improve both potency and selectivity. acs.orgacs.org Similarly, SAR studies on meprin inhibitors involved systematically varying aryl moieties on the pyrazole core to optimize activity. nih.gov The synthesis of pyrazole-chromone dyads, where the pyrazole ring is linked to a chromone (B188151) scaffold, represents another functionalization strategy to create hybrid molecules with potentially new biological profiles. nih.gov These examples highlight a clear trend towards rational, target-oriented functionalization to develop molecules for specific therapeutic purposes.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel pyrazole-based compounds. nih.gov Rational drug design, guided by computational tools, allows for the pre-screening of virtual libraries, prediction of binding affinities, and understanding of reaction mechanisms, thereby saving time and resources. nih.govmdpi.com
Several studies showcase the power of this integrated approach. For instance, the design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors involved molecular docking studies to predict binding modes, followed by synthesis and in vitro evaluation, which confirmed the computationally predicted activity. nih.gov In another example, a large virtual library of over 60,000 pyrazole-based structures was generated and screened using molecular docking and deep learning to identify potential SARS-CoV-2 main protease inhibitors, with subsequent synthesis of a promising candidate. nih.gov Furthermore, 3D-QSAR and molecular docking have been employed to elucidate the structural requirements for p38α MAPK inhibitors, guiding the design of more potent compounds. researchgate.net These methodologies provide a robust framework for the rational design of novel derivatives of this compound, enabling the prediction of their potential efficacy before committing to chemical synthesis. nih.gov
Development of Structure-Activity Relationship (SAR) Models for Specific Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features responsible for biological activity. researchgate.net For pyrazole derivatives, SAR investigations have been instrumental in refining their potency and selectivity against various targets. nih.gov
Extensive SAR studies have revealed that the type and position of substituents on the pyrazole ring significantly influence efficacy. For example, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives active against Trypanosoma cruzi, the presence of bromo, chloro, and methyl substituents in the para-position of the aryl ring increased potency. nih.gov In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the size of alkyl substituents on the pyrazole ring was found to be critical for activity, with an n-propyl chain furnishing a threefold increase in potency compared to the initial hit compound. nih.gov Similarly, for BACE-1 inhibitors, small N-alkyl groups on the pyrazole ring were found to improve potency, while bulkier hydrophobic groups enhanced affinity. acs.org These detailed SAR models provide a predictive roadmap for designing new this compound derivatives with enhanced activity against specific biological targets.
Synergistic Applications Across Different Scientific Disciplines
The chemical versatility of the pyrazole scaffold lends itself to synergistic applications, both in combination therapies and across diverse scientific fields. mdpi.comresearchgate.net In medicinal chemistry, combining the pyrazole pharmacophore with other active moieties can lead to hybrid molecules with enhanced or novel activities. A compelling example is the creation of pyrazole-phthalazine hybrids, which exhibited a synergistic effect, resulting in a 52-fold increase in α-glucosidase inhibitory activity compared to the standard drug Acarbose. nih.gov
Beyond molecular hybridization, pyrazole derivatives can be part of synergistic therapeutic strategies. For instance, inhibiting lactate (B86563) dehydrogenase (LDH-A) with compounds structurally related to the pyrazole class has been shown to enhance the efficacy of PARP inhibitors in ovarian cancer models, demonstrating a rational approach to overcoming therapeutic resistance. acs.org The broad applicability of pyrazoles extends beyond medicine into agrochemicals and materials science, where their unique properties are leveraged for developing fungicides, herbicides, and organic materials with specific photophysical properties. nih.govmdpi.com This cross-disciplinary potential suggests that derivatives of this compound could find synergistic applications in a wide range of scientific and technological domains.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, and how is regioselectivity achieved?
- Methodology : The compound is typically synthesized via regioselective bromination of a pyrazole-acetic acid precursor. For example, bromine in acetic acid can selectively introduce bromine at the 5-position of the pyrazole ring, as demonstrated in analogous syntheses of brominated arylacetic acids . Key steps include controlled addition of bromine to avoid over-bromination and purification via recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm and acetic acid protons at δ 3.5–4.0 ppm).
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software confirms molecular geometry, such as dihedral angles between the pyrazole ring and acetic acid moiety (e.g., ~78° in related structures) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 235.0).
Q. How is purity assessed, and what are common contaminants in its synthesis?
- Methodology : Purity (>95%) is determined via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Common impurities include unreacted starting materials (e.g., 5-bromopyrazole derivatives) or over-brominated byproducts, mitigated via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodology : Discrepancies arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Cross-validate using:
- VT-NMR : Assess temperature-dependent shifts to identify tautomeric equilibria.
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
- Complementary Techniques : IR spectroscopy confirms hydrogen bonding patterns observed in X-ray structures (e.g., R_2$$^2(8) dimers) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder in the Acetic Acid Moiety : Resolved using SHELXL's PART instruction to model partial occupancy .
- Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., O–H···O dimers) .
Q. How can reaction conditions be optimized to improve yield and selectivity in scale-up syntheses?
- Methodology :
- Solvent Screening : Replace acetic acid with mixed solvents (e.g., acetic acid/HO) to enhance bromine solubility and reduce side reactions .
- Catalysis : Explore Lewis acids (e.g., FeCl) to accelerate bromination.
- In Situ Monitoring : Use Raman spectroscopy to track bromine consumption and adjust stoichiometry dynamically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
